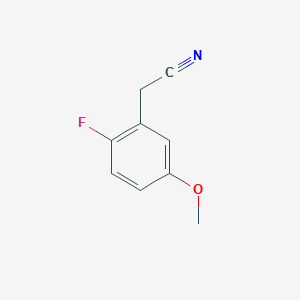

5-Methoxy-2-fluorobenzylcyanide

Description

Properties

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPYWCDXOCAMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630273 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672931-28-1 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-fluorobenzylcyanide typically involves the reaction of 2-fluoro-5-methoxybenzyl bromide with sodium cyanide in the presence of a suitable solvent . The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-fluorobenzylcyanide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

5-Methoxy-2-fluorobenzylcyanide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-fluorobenzylcyanide involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing enzyme activity and cellular processes . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-methoxybenzyl bromide

- 2-Fluoro-5-methoxyphenylacetonitrile

- Methyl 2-fluoro-5-methoxybenzoate

Uniqueness

5-Methoxy-2-fluorobenzylcyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and fluorine substituents enhances its stability and potential for diverse applications .

Biological Activity

5-Methoxy-2-fluorobenzylcyanide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a unique combination of functional groups that contribute to its reactivity and biological properties. The presence of the methoxy group and the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure

- Molecular Formula : C10H10FNO

- Molecular Weight : 181.19 g/mol

- IUPAC Name : 5-Methoxy-2-fluorobenzyl cyanide

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds, including this compound. Research indicates that fluorinated compounds can exhibit enhanced potency against various cancer cell lines due to their ability to interact with cellular mechanisms involved in tumor progression.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.4 | Induction of apoptosis via ROS generation |

| HCT-116 | 18.7 | Inhibition of tubulin polymerization |

The compound was found to induce reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells, which is a promising mechanism for anticancer drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Fluorinated compounds are known for their enhanced interactions with microbial targets, making them effective against various pathogens.

Research Findings on Antimicrobial Properties

A comparative study demonstrated the antimicrobial efficacy of this compound against several bacterial strains, as shown in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances binding affinity to enzymes and receptors involved in critical cellular pathways.

Proposed Mechanisms

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases involved in cancer cell proliferation.

- Disruption of Microtubule Dynamics : Similar to other fluorinated compounds, it may interfere with microtubule formation, leading to cell cycle arrest.

- Induction of Oxidative Stress : By generating ROS, it promotes apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.